5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry and medicinal research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. The compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of anti-cancer agents.
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. These compounds often exhibit anti-inflammatory, analgesic, and anti-cancer properties, making them valuable in medicinal chemistry.
The synthesis of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature and catalysts used, can vary based on the synthetic route chosen. For instance, mild conditions often yield better results with fewer side reactions .
The molecular formula of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid is , with a molecular weight of 281.10 g/mol . The structure features:
The compound's structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its molecular geometry and confirm purity.
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions depend on factors such as solvent choice and reaction temperature .
The mechanism of action for compounds like 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
Data from biological evaluations indicate that derivatives of pyrazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
The compound is expected to exhibit standard chemical reactivity associated with both brominated compounds and carboxylic acids. It may undergo typical reactions such as oxidation or reduction depending on reaction conditions.
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid has potential applications in:
The synthesis of 5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid relies heavily on regioselective pyrazole ring formation. A widely adopted method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine reacts with β-ketoesters or enone systems bearing a 2-bromophenyl group to yield the 1,3,5-trisubstituted pyrazole core. This reaction proceeds via initial Michael addition of the hydrazine nitrogen to the β-carbon of the unsaturated carbonyl, followed by intramolecular nucleophilic attack on the carbonyl carbon, culminating in dehydration to form the aromatic pyrazole ring [6] .
A critical advancement in regiocontrol was achieved using iodine-mediated oxidative cyclization. Zhang et al. demonstrated that iodine efficiently promotes intramolecular C–N bond formation in in situ-generated hydrazones derived from α,β-unsaturated aldehydes/ketones and hydrazines. This one-pot protocol delivers 3,4,5-trisubstituted pyrazoles (including 2-methyl-5-aryl variants) with high regioselectivity (64–96% yield). However, the reaction suffers from diminished yields (~23%) when alkyl substituents replace aryl groups at the β-position due to reduced conjugation-assisted nucleophilic attack [6]. For the target compound, this method ensures precise installation of the 2-bromophenyl group at the pyrazole C5 position and the methyl group at N2.
Alternative routes employ sequential bromination and carboxylation on pre-formed pyrazole intermediates. One approach starts with 2-methylpyrazole derivatives, where electrophilic bromination (using Br₂ or NBS) selectively functionalizes the C5 position if unprotected. Subsequent metallation (e.g., n-BuLi) at C3 or C4 followed by carboxylation with CO₂ introduces the carboxylic acid functionality. This strategy is exemplified by the synthesis of methyl 5-(2-bromophenyl)-2-methylpyrazole-3-carboxylate (CAS: 1035235-11-0), a direct precursor that can be hydrolyzed to the target acid [4] [7].
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate | 1035235-11-0 | Carboxylated precursor for hydrolysis |
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid | 33675895 (PubChem) | Target compound |
The 2-bromophenyl group can also be introduced via Suzuki-Miyaura coupling before ring closure if a brominated phenylboronic acid is used with a halogenated pyrazole precursor, though this requires careful orthogonal protection of the carboxylic acid group [3] [7].
Palladium-catalyzed cross-coupling significantly enhances the efficiency of installing the 2-bromophenyl moiety. Suzuki-Miyaura reactions using Pd(0)/ligand systems (e.g., Pd(PPh₃)₄ with K₃PO₄ base) enable the coupling of 5-bromopyrazole-3-carboxylates with 2-bromophenylboronic acid. This method achieves moderate to high yields (66–81%) and exhibits excellent functional group tolerance, crucial for preserving acid or ester groups on the pyrazole ring. The catalytic cycle involves oxidative addition of the pyrazole bromide, transmetalation with the boronic acid, and reductive elimination to form the biaryl bond regioselectively [3] [7].
Copper catalysis also plays a role in N-arylation steps during earlier synthetic stages. For instance, L-(-)-quebrachitol-ligated Cu(I) systems facilitate N-arylation of pyrazole amines with aryl halides, though this is more relevant for synthesizing N-substituted analogs rather than the target NH-acid [2].
Solvent polarity profoundly impacts cyclocondensation and coupling efficiencies. Polar aprotic solvents (DMF, DMAc) outperform protic solvents (ethanol) in cyclocondensation reactions involving sterically hindered intermediates. For example, Gosselin et al. reported that cyclocondensation of 1,3-diketones with arylhydrazines in DMAc containing 10 N HCl improves regioselectivity (98:2) and yield (74–77%) compared to ethanol, which yields regioisomeric mixtures . Similarly, Suzuki couplings for pyrazole arylation achieve optimal yields (81%) in 1,4-dioxane due to enhanced solubilization of both polar (boronic acid) and nonpolar (aryl bromide) components [3].
Hydrolysis of methyl ester precursors to the carboxylic acid requires polar protic solvents. Methanol/water mixtures with NaOH or LiOH afford near-quantitative conversion, while non-aqueous conditions minimize decarboxylation side reactions [4] [7].
Two primary routes dominate:
Route | Step Count | Atom Economy | Avg. Yield | Key Limitation |
---|---|---|---|---|
Cyclocondensation | 1–2 | 80–85% | 50–75% | Regiocontrol with alkyl substituents |
Bromination-carboxylation | 3–4 | 65–75% | 45–60% | Purification complexity |
Suzuki-coupled cyclization | 2–3 | 70–80% | 60–81% | Catalyst cost/product separation |
Major byproducts arise from:
Compound Name | Role |
---|---|
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid | Target compound |
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate | Key synthetic intermediate |
5-(2-Bromophenyl)-2-methylpyrazole | Decarboxylation byproduct |
1,3-Diphenyl-2-buten-1-one | Model enone for cyclocondensation studies |
The synthetic methodologies for 5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid highlight trade-offs between regioselectivity, step economy, and byproduct formation. Transition metal catalysis and solvent engineering significantly enhance efficiency, while sequential functionalization offers superior control for complex derivatives.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1